![molecular formula C18H20N4O3S B2579517 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1209204-54-5](/img/structure/B2579517.png)
2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1H-benzo[d]imidazole, which has been studied for its potential therapeutic applications . It has been found to have affinity for alpha1-adrenergic receptors, which are a significant target for the treatment of various neurological conditions . The compound and its derivatives have been subjects of comparative analysis with structurally similar arylpiperazine-based alpha1-adrenergic receptor antagonists .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the one , has been a subject of research. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound has been assigned by HRMS, IR, 1H and 13C NMR experiments . The compound’s structure is likely to be complex, given the presence of multiple functional groups and the potential for various types of bonding interactions.Scientific Research Applications
Crystal Structure and Computational Analysis Compounds with structures similar to 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole have been synthesized and analyzed to understand their molecular conformation, intermolecular interactions, and electronic properties. For example, Kumara et al. (2017) synthesized novel piperazine derivatives and conducted crystal structure studies and density functional theory (DFT) calculations. Their research provides insights into the reactive sites for electrophilic and nucleophilic nature, contributing to the understanding of molecular interactions in similar compounds (Kumara et al., 2017).
Antimicrobial Studies Research into compounds structurally related to this compound has shown promising antimicrobial properties. Patel and Agravat (2009) synthesized new pyridine derivatives and evaluated their antibacterial activity, suggesting potential applications in developing antimicrobial agents (Patel & Agravat, 2009).
Synthesis and Bioactivity The synthesis of sulfonamide and amide derivatives incorporating piperazine and imidazo[1,2-b]pyridazine moieties has been explored for their antimicrobial and other biological activities. Bhatt et al. (2016) reported on the synthesis and screening of such compounds, highlighting their potential in medicinal chemistry (Bhatt et al., 2016).
Pharmacological Applications Compounds featuring the piperazin-1-yl)methyl]imidazoazines structure have been investigated for their pharmacological potential, including as D4 dopamine receptor agonists. Enguehard-Gueiffier et al. (2006) discovered that certain derivatives could induce penile erection in vivo, indicating their utility in studying and treating sexual dysfunction (Enguehard-Gueiffier et al., 2006).
Antioxidant and Cytotoxic Agents Research into derivatives of this compound has also focused on their antioxidant and cytotoxic properties. Patel et al. (2019) synthesized chrysin-based sulfonylpiperazines and evaluated their efficacy as antioxidants and anticancer agents, demonstrating the diverse biological activities these molecules can exhibit (Patel et al., 2019).
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied receptors due to their significant role in various neurological conditions .
Mode of Action
The compound this compound interacts with its target, the alpha1-adrenergic receptors, by binding to them. This interaction results in the modulation of the receptor’s activity, which can lead to various physiological changes .
Biochemical Pathways
The compound this compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied. The compound has shown an acceptable pharmacokinetic profile, making it a potential candidate for further investigation as an alpha1-adrenergic receptor antagonist .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its interaction with the alpha1-adrenergic receptors. By modulating the activity of these receptors, the compound can influence various physiological processes, including the contraction of smooth muscles .
Future Directions
The compound and its derivatives have shown promise in the treatment of various neurological conditions, suggesting potential future directions for research . Further studies could focus on optimizing its synthesis, understanding its mechanism of action in more detail, and assessing its safety and efficacy in preclinical and clinical trials.
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole and piperazine derivatives can have a significant impact on the central nervous system . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-25-16-8-4-5-9-17(16)26(23,24)22-12-10-21(11-13-22)18-19-14-6-2-3-7-15(14)20-18/h2-9H,10-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKLQGNEHHGNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[7-[(4-chlorophenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2579434.png)
![2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2579435.png)

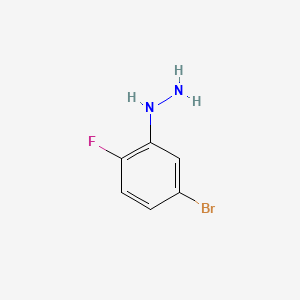
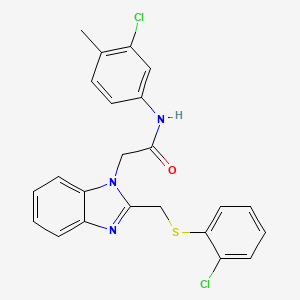
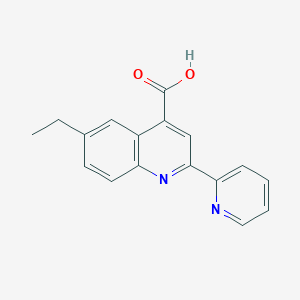

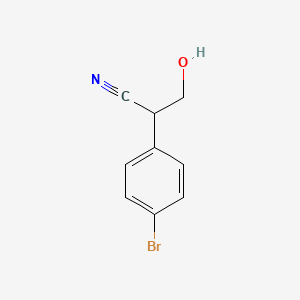
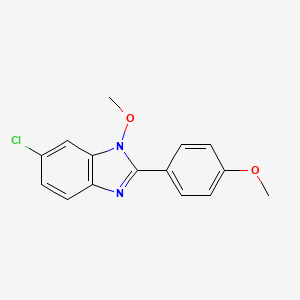
![N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2579450.png)


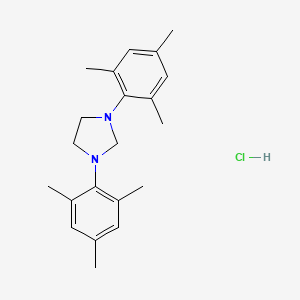
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2579457.png)
